Triethoxy(1-phenylethenyl)silane
Overview
Description
Triethoxy(1-phenylethenyl)silane is an organosilicon compound with the molecular formula C14H22O3Si. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Triethoxy(1-phenylethenyl)silane typically involves the reaction of triethoxysilane with phenylacetylene under specific conditions. The process is often catalyzed by palladium complexes, which facilitate the coupling reaction. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Triethoxy(1-phenylethenyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Substitution: The ethoxy groups can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common reagents used in these reactions include palladium catalysts, cobalt(II) chloride, and rhodium complexes. The major products formed from these reactions are silanols, siloxanes, and various substituted organosilicon compounds .
Scientific Research Applications
Triethoxy(1-phenylethenyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Triethoxy(1-phenylethenyl)silane involves its reactivity as a nucleophile in palladium-catalyzed cross-coupling reactions. The silicon atom in the compound forms a bond with the palladium catalyst, facilitating the transfer of the phenylethenyl group to the target molecule. This process involves the formation of a transient palladium-silicon complex, which undergoes reductive elimination to yield the final product .
Comparison with Similar Compounds
Triethoxy(1-phenylethenyl)silane can be compared with other similar organosilicon compounds, such as:
Triethoxysilane: Unlike this compound, Triethoxysilane is primarily used in hydrosilylation reactions and exhibits lower reactivity.
Vinyltrimethoxysilane: This compound is used in similar applications but has different reactivity and physical properties due to the presence of methoxy groups instead of ethoxy groups.
Trimethoxyphenylsilane: It is another related compound with applications in the synthesis of hybrid materials, but it differs in its reactivity and the nature of the substituents attached to the silicon atom.
Properties
IUPAC Name |
triethoxy(1-phenylethenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFGYGJKRWRIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(=C)C1=CC=CC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458434 | |
Record name | Triethoxy(1-phenylethenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90260-87-0 | |
Record name | Triethoxy(1-phenylethenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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